![molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2](/img/structure/B1281816.png)

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

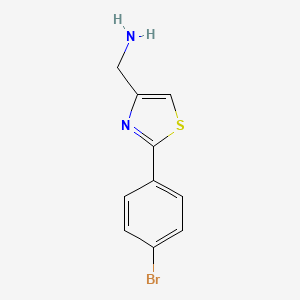

The compound "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine" is a derivative of the pyrido[4,3-d]pyrimidin-2-ylamine class, which is a group of compounds known for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

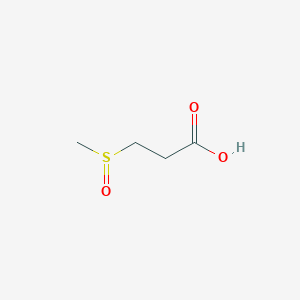

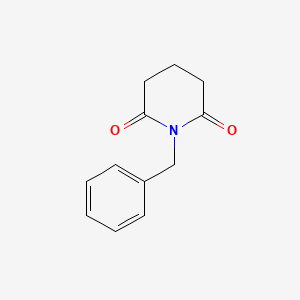

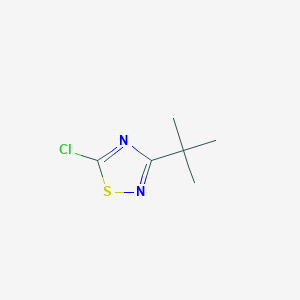

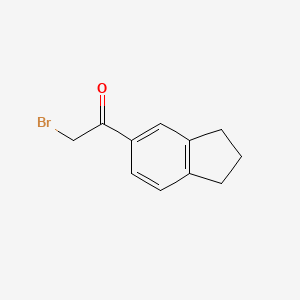

The synthesis of related compounds involves several steps, including the aza-Wittig reaction, which is used to synthesize 2-alkylamino tetrahydrobenzothieno pyrimidinones . Another method involves the reaction of aminouracil with heterocumulenes to yield pyrimido[4,5-d]pyrimidine derivatives . Additionally, the synthesis of 7-methyl tetrahydropyrido thieno pyrimidinones is characterized using spectral data and evaluated for antimycobacterial activity . These methods could potentially be adapted for the synthesis of "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine".

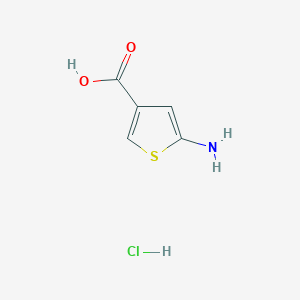

Molecular Structure Analysis

Structural studies of similar compounds have been conducted using NMR spectroscopy, revealing the existence of equilibrium between different isomeric forms . The presence of intramolecular hydrogen bonds and the electronic structures of the pyrimidinone molecules have been characterized, which is crucial for understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, the Vilsmeier-Haack formylation of tetrahydropyrido pyrimidinones leads to different derivatives depending on the substituents and reaction conditions . This indicates that the compound may also undergo similar reactions, leading to a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For example, the liquid chromatographic determination of a pyrido pyrimidinone in human plasma with fluorescence detection has been developed, indicating the compound's stability and suitability for biological assays . The antimycobacterial activity of some derivatives has been screened, showing potential therapeutic applications .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

- Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

-

Synthesis of New Derivatives

- Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

-

Anticancer Agents

- Pyrido[2,3-d]pyrimidines have been studied as potential anticancer agents .

- They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

- The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets has been studied .

-

Biomedical Applications

- Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized for various biomedical applications .

- The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, both starting from a preformed pyrimidine ring or a pyridine ring, have been studied .

- These compounds have been found to provide ligands for several receptors in the body .

-

Inhibition of Dihydrofolate Reductase (DHFR)

-

Antiviral and Anti-inflammatory Activities

- Indole derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- This has led to interest among researchers to synthesize a variety of indole derivatives .

-

Antibacterial and Antipyretic Activities

- Pyrido[2,3-d]pyrimidines have been found to possess antibacterial and antipyretic activities .

- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

- These compounds have been studied for their potential in treating bacterial infections and reducing fever .

-

CNS Depressive and Anticonvulsant Activities

-

Anti-Human Immunodeficiency Virus (HIV) Activities

-

Antimicrobial and Antitubercular Activities

-

Antidiabetic and Antimalarial Activities

-

Anticholinesterase Activities

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQOCFCFJJFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC(=NC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)